molecular formula C13H15NO2 B13975717 Methyl 2-methyl-1H-indole-1-propanoate CAS No. 57662-82-5

Methyl 2-methyl-1H-indole-1-propanoate

Cat. No.: B13975717
CAS No.: 57662-82-5
M. Wt: 217.26 g/mol
InChI Key: VXPCBOZSYSMTAB-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to a propanoate chain, which is further connected to a 2-methyl-1H-indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is unique due to the presence of a 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other indole derivatives .

Properties

CAS No.

57662-82-5

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 3-(2-methylindol-1-yl)propanoate

InChI

InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3

InChI Key

VXPCBOZSYSMTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)OC

Origin of Product

United States

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